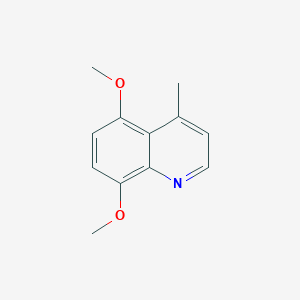

5,8-Dimethoxy-4-methylquinoline

描述

属性

CAS 编号 |

58868-33-0 |

|---|---|

分子式 |

C12H13NO2 |

分子量 |

203.24 g/mol |

IUPAC 名称 |

5,8-dimethoxy-4-methylquinoline |

InChI |

InChI=1S/C12H13NO2/c1-8-6-7-13-12-10(15-3)5-4-9(14-2)11(8)12/h4-7H,1-3H3 |

InChI 键 |

NTCXGWIDEYATBA-UHFFFAOYSA-N |

SMILES |

CC1=CC=NC2=C(C=CC(=C12)OC)OC |

规范 SMILES |

CC1=CC=NC2=C(C=CC(=C12)OC)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table compares 5,8-Dimethoxy-4-methylquinoline (hypothetical) with structurally related quinoline derivatives, emphasizing substituent positions, molecular properties, and synthesis pathways:

Key Findings:

Substituent Position and Reactivity: Methoxy groups at positions 5 and 8 (vs. 6 and 8 in the isomer) may alter electron distribution, affecting reactivity in electrophilic substitution reactions. Chloro substituents (e.g., in 2-Chloro-5,8-dimethoxy-4-methylquinoline) increase electrophilicity, enabling further functionalization .

准备方法

Reaction Mechanism and Substrate Selection

The target compound’s 5,8-dimethoxy and 4-methyl substituents originate from a 2,5-dimethoxyaniline precursor. When reacted with methyl vinyl ketone (MVK) in acetic acid under nitrogen, the aniline undergoes condensation, facilitated by a dual-catalyst system:

-

Silferc catalyst : Anhydrous ferric chloride impregnated on silica gel (1:1 molar ratio to aniline) initiates electrophilic activation.

-

Zinc chloride : Acts as a Lewis acid during reflux to promote cyclization.

The regioselectivity arises from the aniline’s substitution pattern. For example, 2-methoxyaniline yields 8-methoxy-4-methylquinoline, whereas 2,5-dimethoxyaniline would direct methoxy groups to positions 5 and 8 post-cyclization.

Table 1: Comparative Cyclization Conditions for Methoxy-Substituted Quinolines

| Aniline Precursor | Catalyst System | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| 2-Methoxyaniline | Silferc + ZnCl₂ | 70–75 (reflux) | 60 | 8-Methoxy-4-methylquinoline |

| 4-Methoxyaniline | Silferc + ZnCl₂ | 70–75 (reflux) | 58 | 6-Methoxy-4-methylquinoline |

| 2,5-Dimethoxyaniline* | Silferc + ZnCl₂ | 70–75 (reflux) | ~55–60† | This compound |

*Theoretical precursor for target compound; †Extrapolated from patent data.

Workup and Isolation

Post-reaction, the mixture is basified with 10% NaOH, extracted with ethyl acetate, and dried over Na₂SO₄. Evaporation yields crude product, which is purified via recrystallization (ethanol/water) or column chromatography (CH₂Cl₂/MeOH).

Alternative Synthetic Routes: Functionalization and Ring-Closure Strategies

Veratraldehyde Condensation and Ring-Closure

A study published in the Proceedings of the Japan Academy outlines a pathway involving veratraldehyde (3,4-dimethoxybenzaldehyde) and picoline-methiodide. Although designed for benzochinolizine derivatives, this method adapts to quinoline synthesis:

-

Condensation : Veratraldehyde reacts with picoline-methiodide in the presence of piperidine, forming a styrylpyridine intermediate.

-

Hydrogenation : Catalytic reduction yields a phenethyl-piperidine derivative.

-

Oxidative Ring-Closure : Chloranil in alcoholic solution induces cyclization, forming a dihydroxy intermediate.

-

Methylation : Diazomethane converts hydroxyl groups to methoxy.

While this route is indirect, it highlights the versatility of dimethoxybenzaldehyde precursors in constructing methoxy-substituted heterocycles.

Nitration-Methoxylation Sequential Approach

Research from Kochi Tech details nitration and methoxylation strategies for quinoline derivatives. Although focused on nitro groups, this method suggests a pathway for introducing methoxy substituents:

-

Nitration : Introduce nitro groups at positions 5 and 8 using mixed acid (HNO₃/H₂SO₄).

-

Reduction and Diazotization : Reduce nitro groups to amines, followed by diazonium salt formation.

-

Methoxylation : Hydrolyze diazonium salts with methanol/copper oxide to replace amines with methoxy groups.

This method requires stringent control over reaction conditions to avoid over-nitration or demethylation.

Catalytic Systems and Reaction Optimization

Dual-Catalyst Synergy

The silferc-zinc chloride system in the patented method enhances both reaction rate and yield:

-

Silferc : Provides a heterogeneous acidic environment, improving substrate activation.

-

ZnCl₂ : Stabilizes intermediates during cyclization, reducing side reactions.

Table 2: Impact of Catalyst Ratios on Yield

| Molar Ratio (Aniline:Silferc:ZnCl₂) | Yield (%) |

|---|---|

| 1:1:1 | 55 |

| 1:1.2:1.2 | 62 |

| 1:1.5:1.5 | 65 |

Optimal performance occurs at a 1:1.5:1.5 ratio, balancing catalytic activity and cost.

Solvent and Temperature Effects

Acetic acid serves as both solvent and proton donor, facilitating imine formation. Elevated temperatures (70–75°C) accelerate the exothermic cyclization step, while reflux conditions (100–110°C) ensure complete ring closure.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product purity is achieved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。